molecular formula C14H15BrClNO9S B13449434 ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

Cat. No.: B13449434
M. Wt: 488.7 g/mol
InChI Key: FPLSCLTVKXSOHD-AEOCFKNESA-N
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Description

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is a chromogenic substrate commonly used in molecular biology and biochemistry. It is a derivative of indole and galactose, and it is primarily utilized to detect the activity of β-galactosidase enzymes. When cleaved by β-galactosidase, it produces a blue precipitate, making it a valuable tool for various assays and screening methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate typically involves the reaction of 5-bromo-4-chloro-3-indolyl with β-D-galactopyranoside under specific conditions. The compound is often dissolved in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create stock solutions . The reaction conditions must be carefully controlled to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The stock solutions are typically stored at -20°C in the dark to maintain their stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxy-1H-indole, which then dimerizes and oxidizes to form the blue precipitate . This reaction is highly specific to β-galactosidase, making it a reliable indicator of the enzyme’s presence and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is unique due to its high specificity for β-galactosidase and its ability to produce a distinct blue color upon hydrolysis. This makes it an invaluable tool for various biochemical and molecular biology applications .

Properties

Molecular Formula

C14H15BrClNO9S

Molecular Weight

488.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C14H15BrClNO9S/c15-5-1-2-6-9(10(5)16)7(3-17-6)25-14-13(20)12(19)11(18)8(26-14)4-24-27(21,22)23/h1-3,8,11-14,17-20H,4H2,(H,21,22,23)/t8-,11+,12+,13-,14-/m1/s1

InChI Key

FPLSCLTVKXSOHD-AEOCFKNESA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O)Cl)Br

Origin of Product

United States

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